2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)
Description
Introduction to 2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)
Systematic Nomenclature and Structural Identification
The compound 2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) belongs to the diglycolamide (DGA) family, characterized by two amide groups linked via an ethylene glycol bridge. Its IUPAC name reflects this connectivity:
- Ethylene glycol backbone : The 1,2-ethanediylbis(oxy) moiety bridges two acetamide units.
- Substituents : Each acetamide nitrogen bears two linear octyl chains (N,N-dioctyl).
Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₂H₄₄N₂O₄ | |
| Molecular weight | 400.596 g/mol | |
| Density | 0.922 ± 0.06 g/cm³ (predicted) | |
| Boiling point | 684.5 ± 45.0 °C (predicted) | |
| LogP (octanol-water) | 5.204 |
The molecule adopts a flexible conformation due to the ethylene glycol spacer, enabling coordination with metal ions through its amide oxygen atoms. Infrared (IR) spectroscopy confirms carbonyl (C=O) stretching at ~1,640 cm⁻¹ and N-H bending at ~1,540 cm⁻¹, consistent with diglycolamide ligands.
Historical Development of Diglycolamide Ligands
Diglycolamides emerged in the 1970s as alternatives to crown ethers and phosphine oxides for metal ion extraction. Early work by Bissig et al. (1978) synthesized N,N,N',N'-tetraoctyl-3,6-dioxaoctanediamide , a symmetric DGA precursor to modern variants. Key milestones include:
- Asymmetric DGAs : The 2000s saw designs like N,N-dimethyl-N',N'-dioctyl diglycolamide (LII), which introduced steric and electronic heterogeneity to improve selectivity.
- Multipodal Scaffolds : DGAs grafted onto calixarenes, pillararenes, and dendrimers enhanced extraction efficiency by preorganizing binding sites.
- Resin Functionalization : Silica-grafted DGAs (e.g., resin-I and resin-II) enabled solid-phase extraction of actinides, achieving >100-fold preconcentration factors.
The evolution from symmetric to asymmetric and multipodal DGAs reflects efforts to balance extraction efficiency, selectivity, and phase stability.
Role in Modern Coordination Chemistry
2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) exhibits distinct coordination behavior compared to symmetric DGAs:
Metal Complexation
- Stoichiometry : Forms 1:3 (metal:ligand) complexes with trivalent lanthanides (e.g., Nd³⁺), as confirmed by slope analysis and electrospray ionization mass spectrometry (ESI-MS).
- Electronic Effects : Density functional theory (DFT) reveals unequal electron donation from its amide oxygens due to asymmetric substitution, weakening metal-ligand bonds compared to symmetric analogs.
Extraction Performance
| Ligand | Dₐ (Nd³⁺) | LOC (Nd³⁺) | CAC (M) |
|---|---|---|---|
| Symmetric DGA (LI) | 12.4 | 0.45 | 0.18 |
| Asymmetric DGA (LII) | 8.7 | 0.32 | 0.25 |
Dₐ = Distribution ratio; LOC = Limiting organic concentration; CAC = Critical aqueous concentration
The lower Dₐ and LOC of LII stem from reduced steric shielding and electronic inhomogeneity, which promote third-phase formation at higher aqueous nitric acid concentrations.
Aggregation Behavior
In nonpolar diluents (e.g., n-dodecane), 2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) forms reverse micelles with:
- Core : Polar regions (amide groups, water, HNO₃).
- Shell : Alkyl chains interacting with the diluent. Molecular dynamics (MD) simulations show aggregation follows an isodesmic model (ΔG = 4.5–7.0 kJ/mol per TODGA added), with cluster sizes increasing with polar content.
Properties
IUPAC Name |
2-[2-[2-(dioctylamino)-2-oxoethoxy]ethoxy]-N,N-dioctylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76N2O4/c1-5-9-13-17-21-25-29-39(30-26-22-18-14-10-6-2)37(41)35-43-33-34-44-36-38(42)40(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-36H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWSNDFKAKPLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)COCCOCC(=O)N(CCCCCCCC)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethylene Glycol Diacetic Acid Chloride
Ethylene glycol diacetic acid is first converted to its diacid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction proceeds under anhydrous conditions at 60–80°C for 4–6 hours, yielding the diacid chloride with excess reagent removed via distillation.
Amidation with N,N-Dioctylamine
The diacid chloride is reacted with N,N-dioctylamine in a 1:2 molar ratio in dichloromethane or tetrahydrofuran (THF). Triethylamine (Et₃N) is added to scavenge HCl, facilitating amide bond formation. The reaction typically achieves 70–85% yield after 12–24 hours at room temperature.
Key Parameters
| Parameter | Value/Range |
|---|---|
| Solvent | THF, Dichloromethane |
| Temperature | 20–25°C |
| Reaction Time | 12–24 hours |
| Base | Triethylamine (2.2 eq) |
| Yield | 70–85% |
Nucleophilic Substitution Using Ethylene Glycol Ditosylate
An alternative approach employs ethylene glycol ditosylate as a leaving group for nucleophilic substitution with N,N-dioctylacetamide.
Preparation of Ethylene Glycol Ditosylate
Ethylene glycol is treated with p-toluenesulfonyl chloride (TsCl) in pyridine, forming the ditosylate derivative. This step proceeds quantitatively under ice-cooled conditions (0–5°C) over 2 hours.
Displacement with N,N-Dioctylacetamide
The ditosylate reacts with the sodium salt of N,N-dioctylacetamide in dimethylformamide (DMF) at 80–100°C. The use of sodium hydride (NaH) as a base generates the acetamide nucleophile, which displaces the tosylate groups. Yields range from 60–75% after 8–12 hours.
Reaction Mechanism
Coupling Agent-Mediated Synthesis
Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), enable direct condensation between ethylene glycol diacetic acid and N,N-dioctylamine.
Activation with DCC
Ethylene glycol diacetic acid is dissolved in dry THF with DCC (2.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). After 1 hour at 0°C, N,N-dioctylamine is added, and the mixture stirred for 24–48 hours at room temperature. The dicyclohexylurea (DCU) byproduct is removed by filtration, yielding the product in 65–80% yield.
Advantages
-
Avoids handling corrosive acid chlorides.
-
Suitable for large-scale synthesis.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the amidation step, reducing reaction times from hours to minutes. A mixture of ethylene glycol diacetic acid, N,N-dioctylamine, and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF is irradiated at 100°C for 15–30 minutes, achieving yields comparable to conventional methods (70–78%).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride Condensation | 70–85 | 12–24 h | High | Moderate |
| Tosylate Displacement | 60–75 | 8–12 h | Moderate | Low |
| DCC-Mediated Coupling | 65–80 | 24–48 h | High | High |
| Microwave-Assisted | 70–78 | 0.25–0.5 h | Limited | High |
Characterization and Validation
Synthetic batches are validated using:
-
¹H NMR (CDCl₃): δ 3.60–3.45 (m, 8H, OCH₂CH₂O), 3.25–3.10 (m, 8H, NCH₂), 1.50–1.20 (m, 48H, CH₂), 0.88 (t, 12H, CH₃).
-
IR Spectroscopy : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
Challenges and Optimization
-
Steric Hindrance : Bulky dioctyl groups impede reaction kinetics. Solutions include elevated temperatures (e.g., 50°C for DCC method) or ultrasonication.
-
Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) effectively isolates the product from oligomeric byproducts.
Industrial Applications and Patents
The compound’s role as a metal ion extractant and phase-transfer catalyst is documented in patents (e.g., JP 1984501231A), emphasizing its utility in hydrometallurgy and organic synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the dioctylacetamide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Synthesis of Fine Chemicals
DDA serves as a crucial intermediate in the synthesis of various fine chemicals. Its ability to undergo reactions such as acylation and amidation makes it suitable for producing complex organic compounds.
Case Study: Synthesis of Pesticides
- DDA has been employed in the synthesis of novel pesticide formulations that exhibit enhanced efficacy against pests while minimizing environmental impact. Research indicates that derivatives of DDA can improve the bioavailability and stability of active ingredients in pesticide formulations .
Pharmaceutical Applications
DDA is utilized in pharmaceutical chemistry for the development of drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study: Drug Delivery Systems
- A study demonstrated the use of DDA-based micelles for delivering anticancer drugs. The formulation showed improved therapeutic efficacy and reduced side effects compared to traditional delivery methods .
Surfactant Development
Due to its surfactant properties, DDA is used in formulating detergents and emulsifiers. It helps stabilize emulsions and foams, making it valuable in cosmetic and personal care products.
Case Study: Emulsion Stabilization
- Research has shown that DDA can effectively stabilize oil-in-water emulsions, making it suitable for use in creams and lotions. Its performance was compared with conventional surfactants, revealing superior stability under varying conditions .
Polymer Chemistry
DDA acts as a modifier in polymer synthesis, enhancing the properties of polymers such as flexibility, thermal stability, and resistance to degradation.
Case Study: Polymer Blends
Mechanism of Action
The mechanism of action of 2,2’-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its amphiphilic nature allows it to interact with lipid bilayers, making it useful in the study of membrane dynamics and drug delivery .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Structural Comparisons
Substituent Effects: Aliphatic vs. Functional Group Diversity: Chloro- and nitro-substituted analogs (e.g., CAS 67499-47-2) demonstrate enhanced reactivity, making them candidates for crosslinking or derivatization, but may pose environmental hazards .
Physicochemical Properties :
- Hydrophobicity : The target compound’s dioctyl groups likely result in a higher logP value compared to acetyl- or phenylene-containing analogs, suggesting utility in lipid-based systems .
- Thermal Stability : Phenylene-containing derivatives (e.g., CAS 67499-49-4) may exhibit higher thermal stability due to aromatic conjugation, whereas aliphatic analogs could degrade at lower temperatures .
Applications :
- Surfactants : The target compound’s amphiphilic structure aligns with surfactant applications, whereas phenylene-based analogs (e.g., CAS 67499-49-4) are more suited for rigid matrices in materials science .
- Pharmaceutical Intermediates : Acetylated derivatives (e.g., CAS 10543-57-4) are simpler to functionalize for drug synthesis, while chloro-substituted analogs (e.g., CAS 36784-59-5) require careful handling due to toxicity .
Biological Activity
2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide), also known by its CAS number 67615-89-8, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C22H44N2O4
- Molecular Weight: 400.596 g/mol
- Density: 0.922 g/cm³ (predicted)
- Boiling Point: 684.5 °C (predicted)
- LogP (octanol-water partition coefficient): 5.20420
These properties suggest that the compound is lipophilic, which may influence its biological interactions and absorption in vivo.
Biological Activity
The biological activity of 2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) has been investigated in various studies focusing on its effects on cellular processes and potential therapeutic applications.
Research indicates that the compound may interact with lipid membranes due to its amphiphilic nature. This interaction can alter membrane fluidity and permeability, potentially affecting cellular signaling pathways and transport mechanisms.
Case Studies
- Membrane Interaction Studies:
- Antimicrobial Activity:
- Cell Proliferation Inhibition:
Data Table: Summary of Biological Activities
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound's toxicity profile has not been extensively studied; however, preliminary data suggest low acute toxicity in animal models. Further investigations are necessary to evaluate chronic exposure effects and potential carcinogenicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide), and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amidation and etherification steps. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency due to their high dielectric constants .
- Catalyst use : Tertiary amines (e.g., triethylamine) improve acyl transfer reactions during amidation .
- Temperature control : Maintaining temperatures between 60–80°C minimizes side reactions (e.g., hydrolysis of acetamide groups) .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>98% purity recommended for biological studies) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ether and acetamide linkages. Key peaks include:
- δ 1.2–1.6 ppm (aliphatic protons from dioctyl chains).
- δ 3.4–3.8 ppm (oxyethylene protons).
- δ 2.0–2.2 ppm (acetamide methyl groups) .
- Infrared Spectroscopy (IR) : Stretching vibrations at ~1650 cm⁻¹ (C=O of acetamide) and ~1100 cm⁻¹ (C-O-C ether) validate structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 328.3624 for C₁₈H₂₀N₂O₄) .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
- Storage conditions : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation and hygroscopic degradation .
- Light sensitivity : Protect from UV exposure using amber glassware to avoid photolytic cleavage of ether bonds .
- Stability assays : Periodically assess purity via HPLC and NMR to detect degradation products (e.g., free acetic acid or fragmented ethers) .
Advanced Research Questions
Q. How does 2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide) interact with lipid bilayers, and what experimental designs are suitable for studying these interactions?
- Methodological Answer :
- Membrane fluidity assays : Use fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) to quantify changes in bilayer rigidity upon compound incorporation .
- Calorimetry : Differential scanning calorimetry (DSC) reveals phase transition temperature shifts in synthetic lipid vesicles (e.g., DPPC liposomes) .
- Surface plasmon resonance (SPR) : Measure binding kinetics to immobilized lipid monolayers to determine association/dissociation rates .
Q. How can researchers resolve contradictions in reported solubility data across different studies?
- Methodological Answer :
- Purity verification : Use HPLC to rule out impurities (e.g., residual solvents or byproducts) that may alter solubility profiles .
- Solvent polarity gradients : Test solubility in a range of solvents (e.g., hexane to ethanol) to identify outliers caused by solvent-specific interactions .
- Temperature-dependent studies : Compare solubility at 25°C vs. 37°C, as thermodynamic parameters (e.g., ΔH) may explain discrepancies .
Q. What computational approaches are effective for modeling the compound’s interactions with biomolecules?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to predict binding sites on proteins (e.g., acetylcholinesterase) .
- Molecular Dynamics (MD) simulations : Simulate lipid bilayer systems (e.g., POPC membranes) to study insertion dynamics over nanosecond timescales .
- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites, prioritizing hydrogen bonding with acetamide oxygen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
